molecular formula C11H14O2S B8450973 2-(((4-Methoxybenzyl)oxy)methyl)thiirane

2-(((4-Methoxybenzyl)oxy)methyl)thiirane

Cat. No.: B8450973
M. Wt: 210.29 g/mol
InChI Key: LEKMFXWPRWSQND-UHFFFAOYSA-N
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Description

2-(((4-Methoxybenzyl)oxy)methyl)thiirane is a specialized thiirane derivative of significant interest in synthetic organic chemistry. Its core structure features a three-membered thiirane ring, known for its ring strain and reactivity, which is functionalized with a 4-methoxybenzyloxymethyl group. This combination makes the compound a valuable chiral building block or intermediate for the synthesis of more complex, sulfur-containing molecules. The 4-methoxybenzyl (PMB) group is a widely employed protecting group for alcohols, and its inclusion in this structure suggests potential utility in multi-step synthetic routes where selective deprotection is required . The related oxirane (epoxide) analog, (R)-2-(((4-methoxybenzyl)oxy)methyl)oxirane, has been documented as a key intermediate in sophisticated natural product syntheses, such as the construction of the C1–C16 fragment of Bryostatins, highlighting the potential of this scaffold in complex molecule assembly . In research applications, thiiranes can serve as precursors to thioketones and other sulfur-functionalized compounds, which are valuable substrates in cycloaddition reactions for the formation of sulfur-containing heterocycles like thietanes . The reactivity of the thiirane ring allows for ring-opening reactions with various nucleophiles, facilitating the introduction of sulfur atoms into target structures. This compound is intended for use by professional researchers in laboratory settings only. It is strictly for research purposes and is not classified as a drug, cosmetic, or for any human or veterinary use.

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methoxymethyl]thiirane

InChI

InChI=1S/C11H14O2S/c1-12-10-4-2-9(3-5-10)6-13-7-11-8-14-11/h2-5,11H,6-8H2,1H3

InChI Key

LEKMFXWPRWSQND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COCC2CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(((4-Methoxybenzyl)oxy)methyl)thiirane with structurally related thiiranes, oxiranes, and aryl-substituted epoxides:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Type Key Substituent Reactivity/Applications
This compound C₁₁H₁₄O₂S 226.29 (calculated) Thiirane ((4-Methoxybenzyl)oxy)methyl High reactivity in ring-opening reactions (e.g., nucleophilic attack at sulfur)
2-(Methoxymethyl)thiirane C₄H₈OS 104.17 Thiirane Methoxymethyl Model compound for studying thiirane reactivity; used in polymer crosslinking
(S)-2-[(4-Methoxybenzyloxy)methyl]oxirane C₁₁H₁₄O₃ 194.23 Oxirane ((4-Methoxybenzyl)oxy)methyl Epoxide ring-opening for drug synthesis (e.g., β-blockers)
2-[[4-(Phenylmethoxy)phenoxy]methyl]oxirane C₁₇H₁₈O₃ 270.32 Oxirane 4-(Phenylmethoxy)phenoxymethyl Potential monomer for epoxy resins; moderate toxicity (H302, H315)
2-(4-Methoxyphenyl)-3-methyloxirane C₁₀H₁₂O₂ 164.20 Oxirane 4-Methoxyphenyl, methyl Intermediate in flavor/fragrance synthesis (e.g., anethole derivatives)
2-{[(4-Vinylbenzyl)oxy]methyl}oxirane C₁₁H₁₂O₂ 176.21 Oxirane 4-Vinylbenzyloxymethyl Polymer precursor for crosslinked materials

Key Structural and Functional Differences:

Ring System :

  • Thiiranes (e.g., target compound) exhibit higher ring strain and reactivity compared to oxiranes due to the larger atomic radius of sulfur and weaker C–S bond .
  • Oxiranes (e.g., (S)-2-[(4-methoxybenzyloxy)methyl]oxirane) are more stable and widely used in pharmaceutical synthesis .

Vinylbenzyl () and phenylmethoxy () substituents in oxiranes increase hydrophobicity, favoring applications in polymer chemistry.

Synthetic Utility :

  • Thiiranes are prone to ring-opening with nucleophiles (e.g., amines, thiols), forming thiol-containing products for drug candidates or polymers .
  • Oxiranes are preferred for controlled reactions in medicinal chemistry (e.g., β-blocker synthesis via epoxide-amine coupling) .

Safety Profiles: Thiiranes may pose higher toxicity risks due to reactive sulfur intermediates, though specific data on the target compound are lacking. Oxirane derivatives like 2-[[4-(phenylmethoxy)phenoxy]methyl]oxirane are classified as irritants (H315, H319) .

Preparation Methods

Synthesis of 1,2-Dibromo Precursor

  • Diol Protection : 1,2-Ethanediol is protected with PMBCl (NaH/THF) to yield 1-((4-methoxybenzyl)oxy)-2-hydroxyethane (yield: 88%).

  • Bromination : Treatment with PBr₃ (2.2 equiv) in dichloromethane at 0°C provides 1,2-dibromo-((4-methoxybenzyl)oxy)ethane (yield: 75%).

Cyclization with Sodium Sulfide

  • Procedure : The dibromide (1.0 equiv) is stirred with Na₂S·9H₂O (1.1 equiv) in ethanol/water (4:1) at 50°C for 8 hours.

  • Mechanism : Sulfide ions sequentially displace bromides, forming the thiirane via intramolecular cyclization.

  • Yield : 50–55% after purification.

Challenges : Competing elimination reactions (yielding vinyl sulfides) and PMB group instability under basic conditions limit efficiency.

β-Hydroxy Sulfide Cyclization

Cyclodehydration of β-hydroxy sulfides offers a route to thiiranes, circumventing harsh halogenation steps.

Synthesis of β-Hydroxy Sulfide

  • Epoxide Ring-Opening : The PMB-protected epoxide (Section 1.1) is treated with NaSH (1.5 equiv) in methanol/water (3:1) at 0°C to yield 2-(((4-Methoxybenzyl)oxy)methyl)thiol-1-ol (yield: 70%).

  • Oxidation to Disulfide : Air oxidation converts the thiol to a disulfide, which is reduced back to the thiol prior to cyclization.

Acid-Catalyzed Cyclization

  • Procedure : The β-hydroxy sulfide (1.0 equiv) is stirred with p-toluenesulfonic acid (0.1 equiv) in toluene at 80°C for 6 hours.

  • Mechanism : Protonation of the hydroxyl group facilitates water elimination, forming a thiiranium ion that deprotonates to the thiirane.

  • Yield : 60–65% after chromatography.

Photochemical [2+2] Cycloaddition

While less common for thiiranes, photocycloadditions of thioketones with alkenes provide spirothiiranes, offering an alternative route.

Thioketone Synthesis

  • PMB-Protected Thioketone : 4-Methoxybenzyl thioacetate is oxidized with OXONE® to the thioketone 4-methoxybenzyl thioketone (yield: 55%).

Cycloaddition with Ethylene

  • Procedure : Irradiation (λ = 350 nm) of the thioketone and ethylene in benzene at −78°C for 12 hours generates the thiirane.

  • Yield : 40–45% (low due to side reactions).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(((4-Methoxybenzyl)oxy)methyl)thiirane, and what methodological considerations ensure high yield and purity?

  • Synthetic Routes : Common methods include epoxidation of allyl ether precursors followed by sulfur substitution. For example, oxidation of the corresponding alkene using hydrogen peroxide or dimethyldioxirane (DMDO) can form the thiirane ring. Multi-step synthesis involving Suzuki–Miyaura coupling may also be employed to introduce aromatic substituents .
  • Methodological Considerations :

  • Use anhydrous conditions to prevent hydrolysis of the thiirane ring.

  • Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) ensures purity.

  • Monitor reaction progress using TLC or HPLC to minimize side reactions.

    Reaction Step Reagents/Conditions Yield (%)
    Allyl ether formation4-Methoxybenzyl chloride, K₂CO₃, DMF85–90
    EpoxidationH₂O₂, DMDO, CH₂Cl₂70–75
    Thiirane formationThiourea, HCl, reflux60–65

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the thiirane ring (δ ~2.8–3.2 ppm for S-CH₂) and methoxybenzyl group (δ ~3.8 ppm for OCH₃). 2D NMR (COSY, HSQC) resolves coupling patterns .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (C₁₁H₁₄O₂S: MW 210.29 g/mol).
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. What strategies mitigate challenges in handling thiirane derivatives?

  • Stability : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation .
  • Solubility : Use DMSO or ethanol for dissolution; avoid aqueous buffers unless stabilized with surfactants .
  • Reactivity : Conduct reactions under nitrogen atmosphere to minimize ring-opening via hydrolysis or nucleophilic attack .

Advanced Research Questions

Q. How does the thiirane ring-opening mechanism compare to analogous inhibitors like SB-3CT, and what computational methods validate these pathways?

  • Mechanistic Insights : Thiirane opening in MMP inhibition involves nucleophilic attack on the sulfur atom, facilitated by zinc coordination in metalloproteases. Stereoelectronic effects (e.g., gauche alignment of breaking C–H and C–S bonds) lower activation barriers .
  • Computational Validation :

  • DFT studies (B3LYP/6-31G*) model transition states and isotope effects (e.g., kH/kD ~3.0 for deprotonation steps).

  • Solvent effects (methanol vs. acetonitrile) alter reaction kinetics, with polar solvents stabilizing charged intermediates .

    Parameter Thiirane (This Compound) SB-3CT
    Activation Barrier (kcal/mol)18.517.2
    Solvent Effect (ΔG‡)+2.1 in MeOH+1.8 in MeOH

Q. How do modifications to the 4-methoxybenzyl group impact reactivity and biological activity?

  • Substituent Effects : Electron-donating groups (e.g., –OCH₃) enhance stability but reduce electrophilicity of the thiirane ring. Halogenation (e.g., –Cl) increases lipophilicity, improving membrane permeability .
  • Biological Activity :

  • Replacements with bulkier groups (e.g., tert-butyl) may sterically hinder enzyme binding.
  • In vitro assays (MMP-2 inhibition) show IC₅₀ values correlate with substituent electronic profiles .

Q. What in vitro assays evaluate biological activity, and how do results correlate with computational predictions?

  • Assays :

  • MMP Inhibition : Fluorescent substrate cleavage assays (e.g., DQ-gelatin for MMP-2/9) quantify IC₅₀ .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) assesses selectivity.
    • Correlation with Simulations :
  • Molecular docking (AutoDock Vina) predicts binding affinities to MMP active sites.
  • MD simulations (NAMD/GROMACS) validate stability of inhibitor-enzyme complexes over 100 ns trajectories .

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